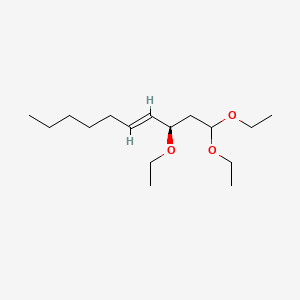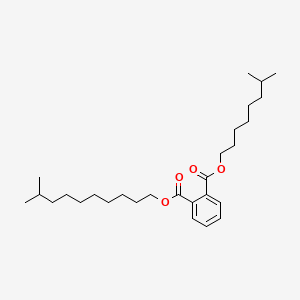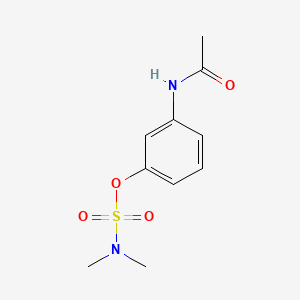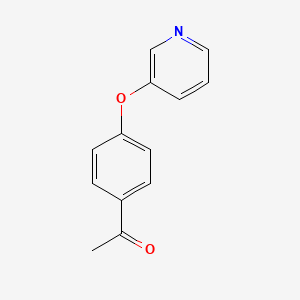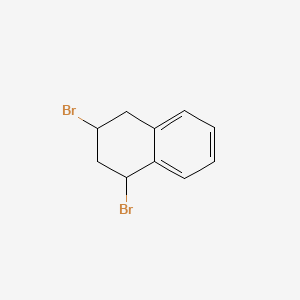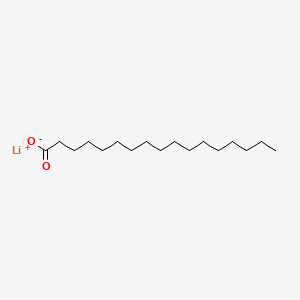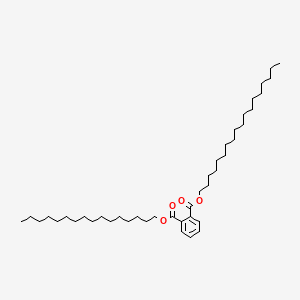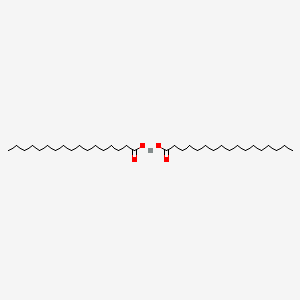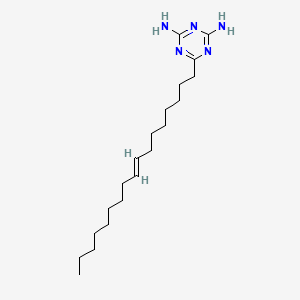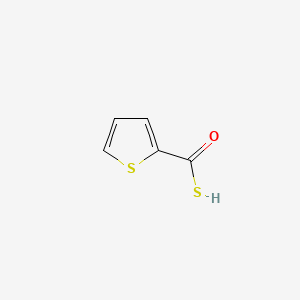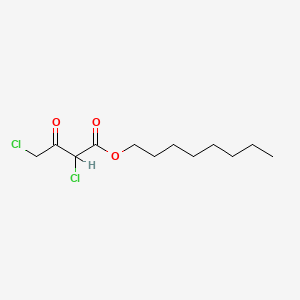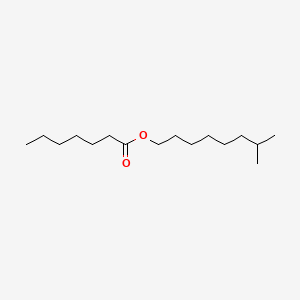
Isononyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl heptanoate is an ester compound with the chemical formula C16H32O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel, making it a popular ingredient in skincare and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isononyl heptanoate is typically synthesized through the esterification reaction between isononyl alcohol and heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isononyl heptanoate, being an ester, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isononyl alcohol and heptanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Isononyl alcohol and heptanoic acid.
Transesterification: Different esters and alcohols depending on the reactants.
Reduction: Isononyl alcohol.
Wissenschaftliche Forschungsanwendungen
Isononyl heptanoate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Wirkmechanismus
The mechanism of action of isononyl heptanoate primarily involves its interaction with biological membranes. As an emollient, it helps to enhance the permeability of the skin, allowing for better absorption of active ingredients in skincare products. It also forms a protective barrier on the skin, preventing moisture loss and providing a smooth, silky feel.
Vergleich Mit ähnlichen Verbindungen
Isononyl heptanoate can be compared with other esters such as isononyl isononanoate and isopropyl myristate. While all these compounds are used as emollients in cosmetic formulations, this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and spreadability. This makes it particularly suitable for formulations that require a non-greasy, lightweight feel.
List of Similar Compounds
- Isononyl isononanoate
- Isopropyl myristate
- Ethylhexyl palmitate
Eigenschaften
CAS-Nummer |
71720-31-5 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
7-methyloctyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
HPZLYWRSZQYGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


